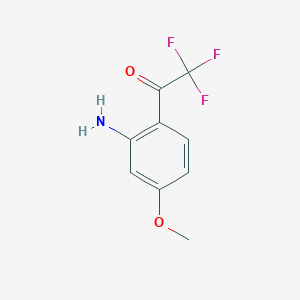
1-(Cyclopropylmethyl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-dihydro-pyridin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 1-(cyclopropylméthyl)-5-(tétraméthyl-1,3,2-dioxaborolan-2-yl)-1,2-dihydropyridin-2-one est un composé organique synthétique qui présente des applications potentielles dans divers domaines, notamment la chimie médicinale et la science des matériaux. Ce composé présente une structure unique qui combine un groupe cyclopropylméthyle, une partie dioxaborolane et un noyau dihydropyridinone, ce qui en fait un sujet intéressant pour la recherche et le développement chimiques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 1-(cyclopropylméthyl)-5-(tétraméthyl-1,3,2-dioxaborolan-2-yl)-1,2-dihydropyridin-2-one implique généralement plusieurs étapes :
Formation du noyau dihydropyridinone : Cette étape commence souvent par la cyclisation de précurseurs appropriés en conditions acides ou basiques pour former le cycle dihydropyridinone.
Introduction du groupe cyclopropylméthyle : Ceci peut être réalisé par des réactions d’alkylation, où un halogénure de cyclopropylméthyle réagit avec l’intermédiaire dihydropyridinone en présence d’une base.
Fixation de la partie dioxaborolane : Cette étape implique généralement une réaction de borylation, où un réactif de bore approprié, tel que le bis(pinacolato)diboron, est utilisé pour introduire le groupe dioxaborolane en conditions catalysées au palladium.
Méthodes de production industrielle
En milieu industriel, la production de ce composé impliquerait probablement l’optimisation des voies de synthèse ci-dessus pour maximiser le rendement et la pureté tout en minimisant les coûts et l’impact environnemental. Cela pourrait inclure l’utilisation de réacteurs à écoulement continu, de techniques de purification avancées et le recyclage des réactifs.
Analyse Des Réactions Chimiques
Types de réactions
La 1-(cyclopropylméthyl)-5-(tétraméthyl-1,3,2-dioxaborolan-2-yl)-1,2-dihydropyridin-2-one peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour introduire des groupes fonctionnels supplémentaires ou pour modifier ceux existants.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier l’état d’oxydation du composé, ce qui peut conduire à différents dérivés.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium (LiAlH₄) ou le borohydrure de sodium (NaBH₄) sont souvent utilisés.
Substitution : Les conditions des réactions de substitution peuvent varier considérablement, mais les réactifs courants comprennent les halogénures, les acides et les bases.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des composés entièrement saturés.
4. Applications de la recherche scientifique
Chimie : Elle peut être utilisée comme brique de base pour la synthèse de molécules plus complexes, en particulier dans le développement de nouveaux matériaux ou catalyseurs.
Biologie : Le composé peut servir de sonde ou de ligand dans des études biochimiques, aidant à élucider la fonction des macromolécules biologiques.
Médecine : Sa structure unique pourrait en faire un candidat pour le développement de médicaments, en particulier pour cibler des enzymes ou des récepteurs spécifiques.
Industrie : Le composé pourrait trouver une utilisation dans la production de produits chimiques de spécialité ou comme intermédiaire dans la synthèse d’autres composés précieux.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology: The compound may serve as a probe or ligand in biochemical studies, helping to elucidate the function of biological macromolecules.
Medicine: Its unique structure could make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: The compound might find use in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
Le mécanisme par lequel la 1-(cyclopropylméthyl)-5-(tétraméthyl-1,3,2-dioxaborolan-2-yl)-1,2-dihydropyridin-2-one exerce ses effets dépend de son application spécifique. En chimie médicinale, par exemple, elle pourrait interagir avec des cibles moléculaires telles que des enzymes ou des récepteurs, modulant leur activité par le biais d’interactions de liaison. La partie dioxaborolane pourrait jouer un rôle dans la facilitation de ces interactions en formant des liaisons covalentes réversibles avec les molécules cibles.
Comparaison Avec Des Composés Similaires
Composés similaires
1-(Cyclopropylméthyl)-4-(tétraméthyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole : Ce composé partage les groupes cyclopropylméthyle et dioxaborolane, mais possède un noyau pyrazole au lieu d’un dihydropyridinone.
1-(Cyclopropylméthyl)-3-(tétraméthyl-1,3,2-dioxaborolan-2-yl)-1H-indole : Structure similaire, mais avec un noyau indole.
Unicité
La 1-(cyclopropylméthyl)-5-(tétraméthyl-1,3,2-dioxaborolan-2-yl)-1,2-dihydropyridin-2-one est unique en raison de sa combinaison d’un noyau dihydropyridinone avec une partie dioxaborolane. Cet arrangement structurel peut conférer des propriétés chimiques et une réactivité distinctes, ce qui la rend précieuse pour des applications spécifiques pour lesquelles d’autres composés similaires pourraient ne pas convenir.
Propriétés
Formule moléculaire |
C15H22BNO3 |
|---|---|
Poids moléculaire |
275.15 g/mol |
Nom IUPAC |
1-(cyclopropylmethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one |
InChI |
InChI=1S/C15H22BNO3/c1-14(2)15(3,4)20-16(19-14)12-7-8-13(18)17(10-12)9-11-5-6-11/h7-8,10-11H,5-6,9H2,1-4H3 |
Clé InChI |
AJKDYKYOSWINLQ-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CN(C(=O)C=C2)CC3CC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Pentofuranosyl-7h-tetrazolo[5,1-i]purine](/img/structure/B12074420.png)



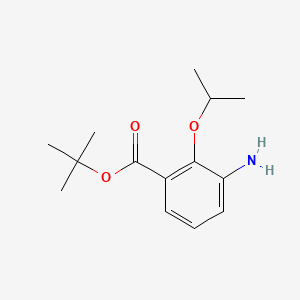
![[({[(2R,3S,4R,5R)-5-(6-amino-8-bromo-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}(hydroxy)phosphoryl)oxy]phosphonic acid](/img/structure/B12074448.png)
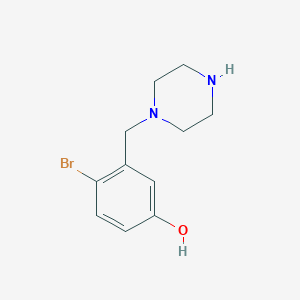


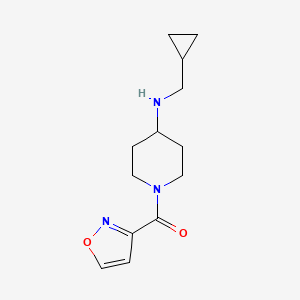

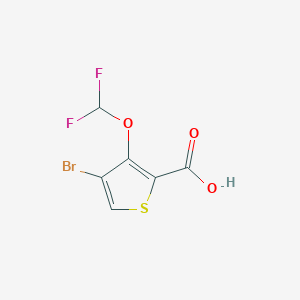
![Methyl 2-[4-(3-chloro-5-fluorophenyl)phenyl]acetate](/img/structure/B12074478.png)
